N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester
Description
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester (CAS: 1217602-23-7) is a stable isotope-labeled derivative of L-phenylalanine. Its molecular formula is C₁₉H₂₂D₈N₂O₆, with a molecular weight of 390.5 g/mol . The compound features a Boc (tert-butoxycarbonyl) protecting group, a bis(2-hydroxyethyl-d4)amino substituent at the para position of the phenyl ring, and a methyl ester moiety. This deuterated analog is primarily used in pharmacokinetic studies, mass spectrometry (MS) internal standards, and drug metabolism research due to its isotopic labeling, which minimizes metabolic interference and enhances detection sensitivity .
Properties
Molecular Formula |
C19H30N2O6 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl (2S)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C19H30N2O6/c1-19(2,3)27-18(25)20-16(17(24)26-4)13-14-5-7-15(8-6-14)21(9-11-22)10-12-23/h5-8,16,22-23H,9-13H2,1-4H3,(H,20,25)/t16-/m0/s1/i9D2,10D2,11D2,12D2 |
InChI Key |
JBFUXXJVFIHVIF-DTAWLVLZSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester typically follows a multi-step synthetic route involving:
- Protection of the amino acid’s α-amino group with the Boc group.
- Introduction of the bis(2-hydroxyethyl-d4)amino substituent at the 4-position of the phenyl ring.
- Esterification of the carboxyl group to form the methyl ester.
- Use of isotopically labeled reagents to incorporate deuterium in the hydroxyethyl groups.
The synthetic approach leverages well-established peptide and amino acid chemistry techniques, including coupling reactions, protection/deprotection strategies, and selective functional group transformations.
Detailed Preparation Methods
Starting Materials and Key Reagents
| Component | Description |
|---|---|
| L-Phenylalanine | Chiral amino acid precursor |
| Di-tert-butyl dicarbonate (Boc2O) | For α-amino group protection |
| Bis(2-hydroxyethyl-d4)amine | Deuterium-labeled amine for substitution |
| Methylating agent (e.g., MeOH/HCl) | For esterification of the carboxyl group |
| Coupling reagents (e.g., EDCI, HOBt, HATU) | To facilitate amide bond formation and coupling |
| Solvents (e.g., dichloromethane, THF, DMF) | Aprotic solvents for reaction media |
Stepwise Synthesis
Boc Protection of L-Phenylalanine
- Procedure: The α-amino group of L-phenylalanine is protected by reaction with di-tert-butyl dicarbonate in an aqueous or organic medium, typically in the presence of a base such as triethylamine.
- Conditions: Room temperature, 1–24 hours.
- Outcome: Formation of N-Boc-L-phenylalanine.
Introduction of the Bis(2-hydroxyethyl-d4)amino Group
- Method: The 4-position of the phenyl ring is functionalized via nucleophilic aromatic substitution or palladium-catalyzed amination with bis(2-hydroxyethyl-d4)amine.
- Reagents: Bis(2-hydroxyethyl-d4)amine synthesized or procured commercially with deuterium labeling.
- Conditions: Aprotic solvents such as DMF or dichloromethane; temperatures ranging from 0°C to 60°C; reaction times from 1 to 24 hours.
- Notes: Use of coupling agents like carbodiimides (e.g., EDCI) with additives such as 1-hydroxybenzotriazole (HOBt) enhances coupling efficiency and reduces side reactions.
Esterification to Methyl Ester
- Procedure: The carboxyl group of the amino acid derivative is converted to the methyl ester via Fischer esterification or by reaction with diazomethane or methyl iodide under basic conditions.
- Conditions: Acidic or basic catalysis, reflux or room temperature depending on method.
- Outcome: Formation of this compound.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Boc protection | Boc2O, triethylamine, DCM, RT, 12 h | N-Boc-L-phenylalanine | 85–95 |
| 2 | Amination (Substitution) | Bis(2-hydroxyethyl-d4)amine, EDCI, HOBt, DMF, 0–60°C, 12–24 h | N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine | 70–80 |
| 3 | Esterification | MeOH/HCl or methyl iodide/NaH, RT or reflux | This compound | 75–90 |
Note: Yields are approximate and depend on reaction scale and purification methods.
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Monitoring reaction progress using silica gel plates with visualization by UV light or staining reagents.
- Column Chromatography: Silica gel chromatography to purify intermediates and final product.
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^2H NMR to confirm structure and deuterium incorporation.
- High-Resolution Mass Spectrometry (HR-MS): To verify molecular weight and isotopic labeling.
- Optical Rotation: Measurement to confirm stereochemical integrity.
- Infrared Spectroscopy (IR): To confirm functional group transformations.
Research and Literature Context
- The synthetic methods align with peptide coupling strategies described in patent WO1998022494A2, which details coupling of amino acid esters with acid derivatives using carbodiimides and additives in inert aprotic solvents at controlled temperatures.
- Protection of the α-amino group with Boc is a standard approach to prevent side reactions during functionalization.
- Incorporation of deuterium-labeled hydroxyethyl groups is achieved by employing commercially available or custom-synthesized bis(2-hydroxyethyl-d4)amine, ensuring isotopic purity and stability.
- Esterification methods are classical and well-documented in amino acid chemistry literature, ensuring high yields and purity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Boc Protection | Boc2O, base (triethylamine), DCM, RT, 12 h |
| Amination | Bis(2-hydroxyethyl-d4)amine, EDCI/HOBt, DMF, 0–60°C, 12–24 h |
| Esterification | MeOH/HCl or methyl iodide/NaH, RT or reflux |
| Solvents | DCM, DMF, THF |
| Purification | Silica gel chromatography |
| Analytical Techniques | TLC, NMR (^1H, ^13C, ^2H), HR-MS, IR, Optical rotation |
| Typical Yields | 70–95% per step |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to expose the free amine for subsequent peptide coupling. Two methods are prominent:
Traditional Trifluoroacetic Acid (TFA) Method
-
Conditions : 20–50% TFA in dichloromethane (DCM) at room temperature.
-
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol.
-
Yield : >90% within 30 minutes.
Oxalyl Chloride/Methanol System
-
Conditions : 5 equivalents of oxalyl chloride in methanol at room temperature for 1–4 hours .
-
Mechanism : Electrophilic activation of the carbamate by oxalyl chloride, forming an intermediate that decomposes to release the amine (Figure 1) .
| Method | Conditions | Yield | Time | Advantages |
|---|---|---|---|---|
| TFA/DCM | 20–50% TFA, RT | >90% | 30 min | Rapid, high-yield |
| Oxalyl chloride/MeOH | 5 equiv oxalyl chloride, RT | 90% | 1–4 h | Mild, preserves acid-labile functionalities |
Key Finding : The oxalyl chloride method is advantageous for substrates sensitive to strong acids .
Peptide Bond Formation
After Boc deprotection, the free amine participates in nucleophilic acyl substitution with activated carboxylic acids (e.g., using carbodiimide coupling agents):
-
Typical Reagents : HOBt/EDCI or DCC in DMF.
-
Role of Deuterium : The deuterated hydroxyethyl groups do not interfere with coupling but enhance mass spectrometric detection in labeled peptides .
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:
-
Conditions : 1M NaOH in methanol/water (1:1) at 0°C to RT.
-
Application : Facilitates further functionalization or incorporation into solid-phase peptide synthesis.
Isotopic Effects in Side-Chain Reactions
The deuterated hydroxyethyl groups (C₂D₄O₂) may influence reactions involving the hydroxyl groups:
-
Potential Kinetic Isotope Effect (KIE) : Deuterium substitution reduces reaction rates in processes involving O–H/D bond cleavage (e.g., esterification or oxidation) .
-
Analytical Utility : The deuterium label improves resolution in mass spectrometry and NMR by eliminating signal splitting .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester serves as a valuable building block in the synthesis of peptide-based therapeutics. Its unique properties enable researchers to explore peptide modifications that can lead to improved bioactivity and stability.
Case Study: Peptide Synthesis
In a study aimed at developing novel peptide inhibitors for specific enzymes, researchers utilized this compound as a key intermediate. The incorporation of deuterium labels allowed for precise tracking of the peptide's metabolic pathways in vivo, enhancing the understanding of its pharmacokinetics and pharmacodynamics.
Proteomics Research
The compound is frequently employed in proteomics, where it aids in the characterization of proteins through mass spectrometry. The deuterated form provides distinct advantages in differentiating between isotopes during analysis.
Case Study: Mass Spectrometry Analysis
In proteomic studies, this compound was used to label proteins, facilitating their identification and quantification. The deuterium labeling improved the sensitivity of mass spectrometric detection, allowing for the identification of low-abundance proteins in complex biological samples.
Drug Development
The compound's structural characteristics make it an attractive candidate for drug development, particularly in designing inhibitors that target specific biological pathways.
Case Study: Inhibitor Design
Research focusing on cancer therapeutics has leveraged this compound to create potent inhibitors against tumor growth. The compound's ability to mimic natural substrates enhances its efficacy as a competitive inhibitor, providing insights into potential treatment strategies.
Biochemical Studies
This compound is also utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Case Study: Enzyme Mechanism Elucidation
A study investigating the catalytic mechanisms of a specific enzyme employed this compound to trace substrate interactions. The deuterium labels allowed researchers to observe kinetic isotope effects, leading to a deeper understanding of the enzyme's function and efficiency.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material due to its well-defined properties and stability.
Mechanism of Action
The mechanism of action of N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester involves its incorporation into larger molecular structures where it can act as a labeled probe. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry studies. This compound interacts with various molecular targets and pathways, depending on its specific application in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Deuterated Analog: N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester
- CAS : 1217651-06-3
- Molecular Formula : C₁₉H₃₀N₂O₆
- Molecular Weight : 382.45 g/mol
- Key Differences :
- Applications: Intermediate for anticancer agents, peptide synthesis, and organocatalysts .
Table 1: Physical Properties Comparison
Fluorinated Analogs: N-Boc-4-fluoro-L-phenylalanine
- CAS : 41153-30-4
- Molecular Formula: C₁₄H₁₈FNO₄
- Molecular Weight : 283.29 g/mol
- Key Differences: Substitutes the bis(2-hydroxyethyl)amino group with a fluorine atom. Smaller molecular weight (283.29 vs. 390.5 g/mol). Fluorine enhances metabolic stability and electronic properties for receptor binding .
- Applications : Anticancer drug candidates, enzyme inhibitors.
Boc-Protected Amino Acid Derivatives: Fmoc-4-(Boc-amino)-L-phenylalanine
- CAS : 174132-31-1
- Molecular Formula : C₂₉H₃₀N₂O₆
- Molecular Weight : 502.56 g/mol
- Key Differences: Uses Fmoc (fluorenylmethyloxycarbonyl) instead of methyl ester. Features a Boc-protected amino group instead of bis(2-hydroxyethyl)amino. Larger molecular weight (502.56 vs. 390.5 g/mol).
- Applications : Solid-phase peptide synthesis (SPPS) .
Complex Derivatives: L-Phenylalanine, L-prolyl-3-[bis(2-chloroethyl)amino]-L-phenylalanyl-4-fluoro-ethyl ester
Metabolic Stability
Analytical Performance
- Collision Cross-Section (CCS): The deuterated compound’s CCS (191.3 Ų for [M+H]+) aids in MS-based quantification, offering distinct separation from non-deuterated analogs .
Biological Activity
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester, with the CAS number 1217602-23-7, is a derivative of L-phenylalanine that has gained attention in various fields of research, particularly in proteomics and metabolic studies. This compound is characterized by its unique molecular structure, featuring a tert-butoxycarbonyl (Boc) protecting group and deuterated hydroxyethyl side chains, which enhance its stability and facilitate isotopic labeling in biological investigations.
- Molecular Formula : C19H22D8N2O6
- Molecular Weight : 390.5 g/mol
- SMILES Notation : [2H]C([2H])(O)C([2H])([2H])N(c1ccc(CC@HC(=O)OC)cc1)C([2H])([2H])C([2H])([2H])O
Applications
This compound is primarily used in:
- Proteomics : As a reference standard for mass spectrometry due to its isotopic labeling.
- Metabolic Studies : To trace metabolic pathways and quantify protein abundance in biological samples.
The biological activity of this compound is largely attributed to its role as an amino acid derivative. It participates in various biochemical pathways, influencing protein synthesis and metabolism. The deuterium labeling allows researchers to track the incorporation and metabolism of this compound within biological systems.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
-
Protein Interaction Studies :
- N-Boc derivatives have been shown to enhance the solubility and stability of peptides, facilitating better interactions with target proteins.
- Isotopic labeling aids in elucidating protein-ligand interactions through advanced mass spectrometry techniques.
-
Metabolic Pathway Tracing :
- Research utilizing deuterated compounds like N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine has demonstrated its utility in tracing metabolic pathways in model organisms.
- Studies indicate that the compound can be effectively used to measure changes in metabolic fluxes under various physiological conditions.
Case Study 1: Metabolic Flux Analysis
A study conducted on mice utilized N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine to trace amino acid metabolism during fasting. Results indicated significant alterations in the incorporation rates into proteins, suggesting its potential for studying metabolic adaptations.
Case Study 2: Protein Synthesis Regulation
In vitro experiments showed that this compound could modulate protein synthesis rates in cultured cells. The presence of the Boc group was critical for enhancing the stability of peptide bonds, thereby increasing the yield of synthesized proteins.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H22D8N2O6 |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 1217602-23-7 |
| Application | Proteomics, Metabolic Studies |
Q & A
Q. What are the critical steps in designing a synthetic route for N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine methyl ester?
The synthesis typically involves sequential protection/deprotection and functionalization. For example:
- Boc protection : The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH in AcOEt) to prevent unwanted side reactions during subsequent steps .
- Hydroxyethyl-d4 introduction : Bis(2-hydroxyethyl-d4)amine is coupled to the 4-position of the phenyl ring via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization .
- Methyl esterification : The carboxyl group is esterified using methanol and HCl or via carbodiimide-mediated coupling .
Q. How does the Boc protecting group influence reaction selectivity in peptide synthesis?
The Boc group stabilizes the amino group against nucleophilic attack and oxidation, enabling controlled peptide elongation. Its removal under acidic conditions (e.g., TFA or HCl/dioxane) avoids side reactions like β-elimination, which are common with other protecting groups (e.g., Fmoc) . Post-deprotection, the free amine can participate in amide bond formation or click chemistry (e.g., with azides for bioconjugation) .
Q. What analytical methods are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of hydroxyethyl-d4 substitution and Boc/methyl ester integrity. Deuterium labeling (d4) simplifies splitting patterns .
- Mass spectrometry : High-resolution MS validates molecular weight and isotopic purity (e.g., deuterium incorporation) .
- HPLC : Reverse-phase HPLC monitors reaction progress and purity, especially for enantiomeric excess determination .
Advanced Research Questions
Q. How do biphasic reaction systems (aqueous/organic) affect enzymatic coupling involving this compound?
In thermolysin-catalyzed peptide synthesis, ethyl acetate/water biphasic systems improve yield by partitioning hydrophobic reactants (e.g., methyl esters) into the organic phase, reducing substrate inhibition. However, pH shifts due to substrate partitioning (e.g., PheOMe) can alter enzyme activity, requiring real-time pH monitoring . Kinetic modeling shows that partition coefficients (log P) of reactants must be optimized to balance reaction rate and yield .
Q. Can Suzuki-Miyaura cross-coupling be applied to modify the aromatic ring of this compound?
Yes. Boronic acid derivatives of the phenylalanine side chain (e.g., 4-boronophenylalanine) enable site-specific arylations. For example, coupling with phenanthrenyl boronic acids introduces fluorescent tags while retaining stereochemistry. Pd(PPh₃)₄ catalysis in THF/H₂O at 60°C achieves >80% yield, with Boc protection preventing catalyst poisoning .
Q. What role does deuteration (d4) in the hydroxyethyl groups play in metabolic studies?
Deuterated hydroxyethyl groups act as non-radioactive tracers for tracking metabolic fate via mass spectrometry. The d4 label reduces signal overlap in isotopic clusters, improving quantification accuracy in pharmacokinetic studies (e.g., tissue distribution of peptide-drug conjugates) .
Q. How do competing reaction pathways (e.g., oxazine vs. pyrido-phenanthrolinone formation) impact synthetic strategies?
When reacting amino acid esters with phendione, solvent polarity and steric effects dictate product distribution. Polar aprotic solvents (e.g., DMF) favor pyrido-phenanthrolinone via intramolecular cyclization, while nonpolar solvents promote oxazine intermediates. NMR reaction monitoring (e.g., ¹H shifts at 7–8 ppm) identifies dominant pathways .
Q. What strategies mitigate racemization during esterification or Boc deprotection?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
